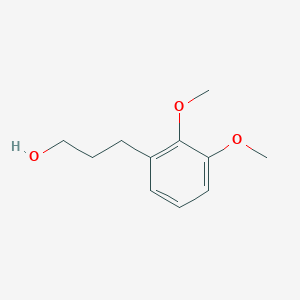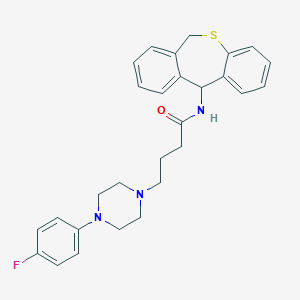![molecular formula C11H14N2O B009882 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol CAS No. 103059-42-3](/img/structure/B9882.png)
4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol
Overview
Description
4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceutical agents. The structure of this compound includes a benzimidazole core with a methyl group at the 4-position, a propyl group at the 2-position, and a hydroxyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. For instance, the reaction of 4-methyl-2-propylbenzene-1,2-diamine with formaldehyde in the presence of an acid catalyst can yield the desired benzimidazole derivative.
Another method involves the use of N-alkylation reactions where the benzimidazole core is first synthesized, followed by the introduction of the methyl and propyl groups through alkylation reactions. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical agents targeting various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The methyl and propyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Lacks the propyl and hydroxyl groups, resulting in different biological activities.
4-Propylbenzimidazole: Lacks the methyl and hydroxyl groups, affecting its chemical reactivity and biological properties.
7-Hydroxybenzimidazole: Lacks the methyl and propyl groups, influencing its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-methyl-2-propyl-3H-benzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-4-9-12-10-7(2)5-6-8(14)11(10)13-9/h5-6,14H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVMQRLXQMVRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2N1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


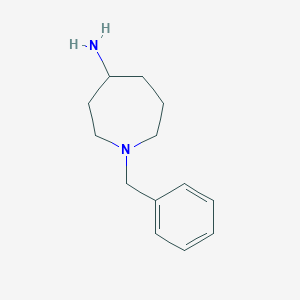
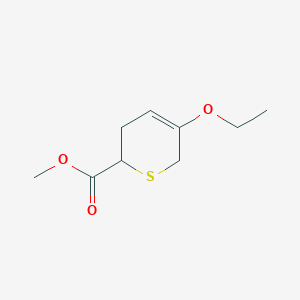
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
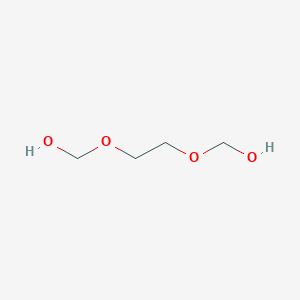
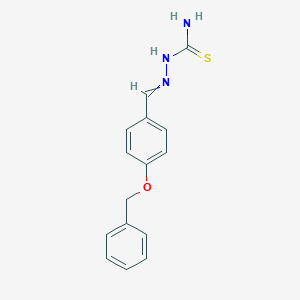
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
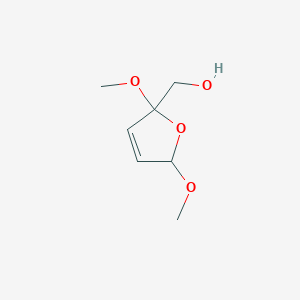
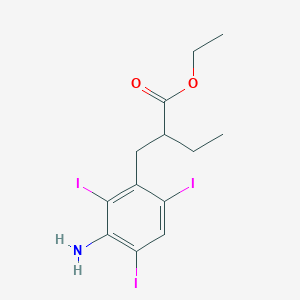
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
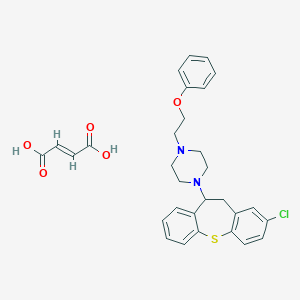
![3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide](/img/structure/B9822.png)
